molecular formula C8H10O B1493906 1-Phenylethanol-d10 CAS No. 219586-41-1

1-Phenylethanol-d10

Cat. No.: B1493906
CAS No.: 219586-41-1
M. Wt: 132.23 g/mol
InChI Key: WAPNOHKVXSQRPX-NGOYZNFYSA-N
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Description

1-Phenylethanol-d10 is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 132.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-Phenylethanol-d10, also referred to as sec-Phenethyl-d10 alcohol, is a compound enriched with stable isotopes . It primarily targets enzymes that facilitate its conversion into alternative molecules . One such enzyme is the R-specific alcohol dehydrogenase found in Lactobacillus brevis .

Mode of Action

The mechanism by which these enzymes operate entails the formation of an enzyme-substrate complex, followed by the cleavage of the carbon-hydrogen bond present in this compound . This cleavage event culminates in the generation of a fresh molecule, thereby paving the way for subsequent metabolization facilitated by the enzyme .

Biochemical Pathways

The biochemical pathway of this compound involves its transformation from L-phenylalanine to acetophenone . This transformation is weak, which results in a smaller occurrence of this compound . The compound is also involved in the investigation of enzyme stereoselectivity and the ramifications of isotopic labeling on the reactivity of organic molecules .

Pharmacokinetics

It’s known that the compound has a boiling point of 204 °c/745 mmhg (lit) and a melting point of 19-20 °C (lit) . Its density is 1.094 g/mL at 25 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound is the generation of a new molecule after the cleavage of the carbon-hydrogen bond . This new molecule can then undergo further metabolization facilitated by the enzyme .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the compound’s stability and efficacy, given its specific boiling and melting points . .

Biochemical Analysis

Biochemical Properties

1-Phenylethanol-d10 plays a significant role in biochemical reactions, primarily as a substrate for enzymatic conversions. It interacts with enzymes such as alcohol dehydrogenases (ADH), which catalyze the oxidation of this compound to acetophenone . The interaction involves the formation of an enzyme-substrate complex, followed by the cleavage of the carbon-hydrogen bond, leading to the generation of new molecules . This process is crucial for studying enzyme mechanisms and the effects of isotopic substitution on reaction kinetics.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of alcohol dehydrogenases within cells, leading to changes in the levels of acetophenone and other metabolites . These changes can impact cellular functions such as energy production and detoxification processes. Additionally, the presence of deuterium atoms can alter the metabolic rate and stability of the compound within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes, leading to enzymatic conversion. The compound acts as a substrate, forming an enzyme-substrate complex with alcohol dehydrogenases. This interaction results in the cleavage of the carbon-hydrogen bond, producing acetophenone and other metabolites . The deuterium atoms in this compound can influence the reaction kinetics, providing insights into the effects of isotopic labeling on enzyme activity and reaction mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in enzyme activity and metabolite levels . These temporal effects are essential for understanding the compound’s long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be metabolized efficiently, leading to minimal adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activity . These threshold effects are crucial for determining the safe and effective dosage levels for research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation to acetophenone by alcohol dehydrogenases . This process requires cofactors such as NAD+ or NADP+, which facilitate the transfer of electrons during the reaction . The presence of deuterium atoms can affect the metabolic flux and the levels of metabolites produced, providing insights into the role of isotopic labeling in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . The deuterium atoms can also affect the transport efficiency and distribution patterns of this compound, making it a valuable tool for studying cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize in the cytoplasm, mitochondria, or other organelles, depending on the cellular context and the presence of specific targeting sequences . These localization patterns are essential for understanding the compound’s activity and function within cells .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,2,2,2-tetradeuterio-1-deuteriooxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-NGOYZNFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679846
Record name 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219586-41-1
Record name 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using phase-transfer catalysts in the synthesis of 1-phenylethanol-d10?

A1: The research article highlights the importance of phase-transfer catalysts (PTCs) in enhancing the yield of this compound. The reaction involves reducing deuterated acetophenone-d8 (C6D5-COCD3) with nickel-aluminum alloy (Ni-Al) in a NaOD-D2O solution. Without PTCs, this reaction likely suffers from poor contact between the reactants in the aqueous and organic phases. The researchers demonstrate that incorporating PTCs like polyethylene glycol (PEG300 or 400), cyclodextrin (CD), and dibenzo-18-crown-6 (DB18C6) improves the interaction between the reactants. This results in a significant increase in the yield of this compound (C6D5-CDODCD3) to over 90% when using 2.5-10% mole ratio of PTCs [].

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